molecular formula C8H12N2O B2518442 (2-Ethoxypyridin-3-yl)methanamine CAS No. 851773-43-8

(2-Ethoxypyridin-3-yl)methanamine

Cat. No. B2518442
M. Wt: 152.197
InChI Key: STCIIFCOOYREBT-UHFFFAOYSA-N
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Description

The compound (2-Ethoxypyridin-3-yl)methanamine is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or functionalities that may be relevant to the analysis of (2-Ethoxypyridin-3-yl)methanamine. For instance, compounds with pyridinyl groups and methanamine moieties are common in the design of ligands for dopamine receptors and serotonin receptors, as seen in the synthesis of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential PET tracer for dopamine D(4) receptors , and in the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of pyridine derivatives as starting materials. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved reactions with methylamine and sodium methoxide, followed by regioselective substitution and bromination steps . Although the exact synthesis of (2-Ethoxypyridin-3-yl)methanamine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Ethoxypyridin-3-yl)methanamine often includes a pyridine ring, which is crucial for interaction with biological targets such as dopamine and serotonin receptors. The presence of substituents like ethoxy and methanamine groups can influence the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives typically include nucleophilic substitutions, as seen in the synthesis of the aforementioned 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The reactivity of the pyridine ring and the substituents can be exploited to create a variety of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyridine and methanamine groups are influenced by their molecular structure. For example, the lipophilicity, indicated by the log P value, is an important factor for brain penetration and low nonspecific binding in the development of PET tracers . The solubility, metabolic stability, and ability to cross biological membranes, such as the blood-brain barrier, are also critical properties that are evaluated during the drug development process .

Scientific Research Applications

Synthesis of Novel Compounds with Potential Biological Activities

Several studies have focused on the synthesis and evaluation of compounds derived from or related to (2-Ethoxypyridin-3-yl)methanamine for their biological activities. For instance, the synthesis of novel azetidine derivatives and their evaluation for antibacterial and antifungal activities demonstrate the potential of such compounds in addressing microbial resistance (Rao, Prasad, & Rao, 2013). Similarly, Schiff bases derived from 3-aminomethyl pyridine have been synthesized and shown to possess anticonvulsant activity, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).

Electro-Optic Materials

In the field of materials science, derivatives of (2-Ethoxypyridin-3-yl)methanamine have been utilized in the development of electro-optic materials. A study demonstrates the synthesis of heterocycle-based derivatives and their application in creating NLO-active chromophore monolayers, showcasing their utility in nonlinear optical/electro-optic devices (Facchetti et al., 2003).

Development of New Methodologies for Chemical Synthesis

Research has also been conducted on the development of new methodologies for chemical synthesis utilizing compounds related to (2-Ethoxypyridin-3-yl)methanamine. This includes the synthesis of Lycopodium alkaloids, where methoxypyridines serve as masked pyridones, highlighting innovative approaches to complex natural product synthesis (Bisai & Sarpong, 2010).

Safety And Hazards

The safety data sheet for “(2-Ethoxypyridin-3-yl)methanamine” was not directly available in the sources I found . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(2-ethoxypyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIIFCOOYREBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxypyridin-3-yl)methanamine

CAS RN

851773-43-8
Record name (2-ethoxypyridin-3-yl)methanamine
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